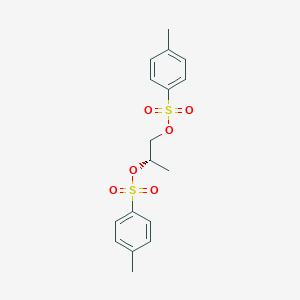

(S)-(-)-1,2-Propanediol di-p-tosylate

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 500 MHz):

¹³C NMR (CDCl₃, 125 MHz):

Infrared (IR) Spectroscopy

Key absorptions (ATR, cm⁻¹):

Mass Spectrometry (MS)

- ESI-MS : m/z 385.07 [M+H]⁺ (calc. 384.07 for C₁₇H₂₀O₆S₂).

- Fragmentation: Loss of tosyl groups (m/z 171.02) and propane backbone cleavage (m/z 91.05).

Comparative Analysis with Enantiomeric and Diastereomeric Forms

| Property | (S)-(-)-Form | (R)-(+)-Form |

|---|---|---|

| Optical rotation | [α]20/D = −20° (CHCl₃) | [α]20/D = +20° (CHCl₃) |

| Melting point | 68–70°C | 68–70°C |

| Reactivity in SN2 | Retained configuration | Inverted configuration |

The enantiomers exhibit identical physical properties (e.g., solubility, melting point) but differ in chiral environments , as evidenced by circular dichroism (CD) spectra. Diastereomeric interactions with chiral stationary phases (e.g., HPLC) enable resolution, with (S)-(-)-form eluting earlier in polar solvents.

Stereochemical influence on reactivity :

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6S2/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFWYZTZYVIPGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391058 | |

| Record name | Propane-1,2-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60434-71-1 | |

| Record name | Propane-1,2-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

- (S)-(-)-1,2-Propanediol : The chiral diol substrate, available commercially or prepared via enzymatic or chemical methods ensuring high enantiomeric purity.

- p-Toluenesulfonyl chloride (p-TsCl) : The tosylating agent used to convert hydroxyl groups into tosylate esters.

- Base : Typically pyridine or triethylamine, which acts as an acid scavenger to facilitate the tosylation reaction.

- Solvent : Common solvents include dichloromethane or chloroform, providing an inert medium for the reaction.

General Tosylation Procedure

The preparation of (S)-(-)-1,2-Propanediol di-p-tosylate generally follows these steps:

- Activation of Hydroxyl Groups : The two hydroxyl groups of (S)-(-)-1,2-propanediol are converted into tosylate esters by reaction with p-toluenesulfonyl chloride.

- Reaction Conditions : The reaction is typically carried out in an anhydrous solvent with a base such as pyridine to neutralize the hydrochloric acid formed.

- Temperature Control : The reaction is maintained at low to moderate temperatures (0–25°C) to control the rate and selectivity.

- Workup : After completion, the reaction mixture is quenched with water, extracted, and purified, often by recrystallization or chromatography to isolate the di-p-tosylate.

Detailed Synthesis Example

According to Vulcan Chemicals (2023), the synthesis involves:

| Step | Description |

|---|---|

| Preparation of Reactants | (S)-(-)-1,2-Propanediol and p-toluenesulfonyl chloride are purified/prepared. |

| Tosylation Reaction | (S)-(-)-1,2-Propanediol is reacted with 2 equivalents of p-TsCl in the presence of pyridine. |

| Reaction Conditions | Typically at room temperature, under anhydrous conditions for several hours. |

| Workup | The reaction mixture is washed, dried, and purified to yield this compound. |

This method yields a product with a molecular weight of 384.5 g/mol and high optical purity, suitable for further synthetic applications.

Reaction Mechanism Insights

- The hydroxyl groups of (S)-(-)-1,2-propanediol act as nucleophiles attacking the sulfur atom of p-toluenesulfonyl chloride.

- Pyridine acts both as a solvent and as a base to neutralize the HCl byproduct.

- The tosylation proceeds via formation of a tosylate ester, with retention of stereochemistry at the chiral center.

- The di-tosylate formation requires two equivalents of p-TsCl to convert both hydroxyl groups.

Alternative and Related Tosylation Studies

- Studies on glycerol tosylation demonstrate that selective mono-, di-, and tri-tosylates can be formed depending on stoichiometry and reaction conditions, highlighting the importance of controlling reagent ratios and reaction time for selective di-tosylate formation.

- Enzymatic and fermentation methods are used for preparing optically active diols like (S)-1,2-propanediol, which can then be tosylated chemically to yield the di-p-tosylate with high enantiomeric excess.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting Material | (S)-(-)-1,2-Propanediol, >99% ee | Commercially available or enzymatically prepared |

| Tosylating Agent | p-Toluenesulfonyl chloride (p-TsCl), 2 equivalents | Stoichiometric for di-tosylation |

| Base | Pyridine or triethylamine | Neutralizes HCl, facilitates tosylation |

| Solvent | Dichloromethane, chloroform, or pyridine | Anhydrous preferred |

| Temperature | 0–25°C | Controls reaction rate and selectivity |

| Reaction Time | 2–6 hours | Monitored by TLC or NMR |

| Purification | Extraction, washing, recrystallization or chromatography | Ensures purity and isolation of di-tosylate |

| Product Optical Activity | [α]D20 ≈ −20° (chloroform) | Confirms retention of stereochemistry |

| Melting Point | 68–70°C | Matches literature values |

Research Findings and Notes

- The tosylation reaction is highly efficient and selective for the formation of di-p-tosylate when 2 equivalents of p-TsCl are used under anhydrous conditions.

- The chiral integrity of (S)-(-)-1,2-propanediol is preserved through the tosylation process, making the di-p-tosylate a valuable intermediate in asymmetric synthesis.

- The di-p-tosylate is reactive toward nucleophilic substitution, enabling the synthesis of diverse chiral molecules, important in pharmaceutical and agrochemical development.

- Control of reaction parameters such as temperature, solvent, and base is critical to minimize side reactions and obtain high yields and purity.

- Purification steps are essential to remove unreacted starting materials and side products, often confirmed by chromatographic and spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-1,2-Propanediol di-p-tosylate undergoes various types of chemical reactions, including:

Substitution Reactions: The tosylate groups can be substituted by nucleophiles such as amines, alcohols, or thiols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Reduction Reactions: The tosylate groups can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Bases: Pyridine, triethylamine, sodium hydroxide

Solvents: Dichloromethane, tetrahydrofuran, ethanol

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can be amines, ethers, or thioethers.

Elimination Products: Alkenes are the major products formed during elimination reactions.

Reduction Products: The corresponding alcohols are formed during reduction reactions.

Scientific Research Applications

Synthesis and Catalysis

(S)-(-)-1,2-Propanediol di-p-tosylate serves as a versatile intermediate in organic synthesis. It is primarily used as a chiral building block for the synthesis of various biologically active compounds. The compound acts as a protecting group for alcohols and can facilitate the formation of more complex molecular architectures through various reactions.

As a Protecting Group

The tosylate group in this compound allows for selective reactions involving hydroxyl groups. By converting alcohols into their corresponding tosylates, chemists can enhance the electrophilicity of the substrate, making it more reactive in nucleophilic substitution reactions. This property is particularly useful in multi-step organic syntheses where protecting and deprotecting strategies are essential.

Chiral Synthesis

The compound has been utilized in asymmetric synthesis, where it aids in the generation of chiral centers in target molecules. For example, its application in enzyme-catalyzed reactions has shown promise in producing enantiomerically enriched products, which are crucial in pharmaceuticals .

Polymer Science

In polymer chemistry, this compound is employed as a monomer or co-monomer for synthesizing various polyethers and polyesters. Its ability to participate in ring-opening polymerization (ROP) makes it valuable for creating polymers with specific properties.

Poly(ethylene oxide) Derivatives

Research has demonstrated that this compound can be used as an initiator for the anionic ring-opening polymerization of ethylene oxide (EO). This leads to the formation of poly(ethylene oxide) derivatives with tailored functionalities that can be used in drug delivery systems and other biomedical applications .

Dendritic Polymers

The compound has also been explored for synthesizing dendritic polymers, which exhibit unique properties such as high surface area and multifunctionality. These materials have potential applications in drug delivery, catalysis, and sensor technologies .

Biochemical Applications

This compound's role extends beyond synthetic chemistry into biochemistry, where it is utilized in enzyme-catalyzed reactions.

Enzyme-Catalyzed Reactions

The compound is a substrate for various dehydrogenases and has been shown to participate in enantioselective reductions to produce valuable chiral alcohols . Its use in biotransformations highlights its importance in green chemistry approaches to synthesize complex molecules from simple precursors.

Case Study: Synthesis of Chiral Alcohols

A study demonstrated the effectiveness of this compound as a precursor for synthesizing chiral alcohols via enzyme-catalyzed reduction processes. The results indicated high enantiomeric excess (ee) values (>98%), showcasing its utility in producing pharmaceuticals with specific stereochemical requirements .

Case Study: Polymerization Techniques

Another research effort focused on using this compound in the synthesis of functionalized poly(ethylene oxide) via ROP techniques. The resulting polymers exhibited enhanced solubility and bioactivity, indicating their potential use in biomedical applications such as drug delivery systems .

Mechanism of Action

The mechanism of action of (S)-(-)-1,2-Propanediol di-p-tosylate involves its reactivity as a tosylate ester. The tosylate groups are good leaving groups, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

1,2-Propanediol (Propylene Glycol)

- Structure : A simple diol lacking the tosyl groups.

- Production : Biosynthesized via microbial pathways (e.g., Propionibacterium freudenreichii under anaerobic conditions) or electrocatalytic reduction of glycerol .

- Applications : Used as a solvent, antifreeze, and precursor for polymers. Unlike its tosylated derivative, it lacks direct utility in stereoselective synthesis.

- Key Data: Property 1,2-Propanediol (S)-(-)-1,2-Propanediol di-p-tosylate Molecular Weight 76.09 g/mol 428.49 g/mol Functional Groups Diol Tosyl esters Chirality Racemic (non-chiral) (S)-enantiomer (99% purity) Key Use Industrial solvent Chiral synthesis intermediate Biosynthetic Yield 150 mg/L (10-day culture) N/A (synthetic preparation)

Ethylene Glycol di-p-tosylate

- Structure : Ethylene glycol esterified with two tosyl groups.

- Comparison : Lacks the chiral center present in this compound, limiting its utility in enantioselective reactions. Reactivity is similar due to tosyl leaving groups, but steric and electronic differences influence reaction rates.

Glycerol Derivatives

- Example : 3-Methoxy-1,2-propanediol (byproduct of glycerol electrocatalysis).

- Role : Demonstrates the complexity of diol chemistry but lacks the functionalization (tosyl groups) and stereochemical control critical for advanced synthesis .

Research Findings and Industrial Relevance

- Biosynthesis vs. Synthetic Routes : Microbial production of 1,2-propanediol achieves sustainability but lacks the functionalization needed for advanced chemistry. Synthetic tosylation bridges this gap, enabling high-value applications .

- Thermodynamic Stability : Tosylates derived from chiral diols exhibit superior shelf life compared to halides or sulfonates, reducing storage costs in industrial settings .

Biological Activity

(S)-(-)-1,2-Propanediol di-p-tosylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound is an ester derived from (S)-(-)-1,2-propanediol and p-toluenesulfonic acid. Its chemical structure can be represented as follows:

- Molecular Formula : CHOS

- Molecular Weight : 306.37 g/mol

The synthesis typically involves the reaction of (S)-(-)-1,2-propanediol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This process yields the di-p-tosylate product, which can be purified through crystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to act as a leaving group in various chemical reactions, facilitating the formation of more complex molecules. This property is particularly useful in the synthesis of pharmaceuticals where it can serve as a prodrug.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound display significant antimicrobial properties against various bacterial strains.

- Cytotoxicity : In vitro assays suggest that this compound and its derivatives may induce cytotoxic effects in certain cancer cell lines, making them potential candidates for anticancer drug development.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound derivatives. The results demonstrated that certain modifications enhanced activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL for the most active compounds.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 5 | Staphylococcus aureus |

| B | 10 | Streptococcus pneumoniae |

| C | 20 | Escherichia coli |

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of this compound were assessed on human breast cancer cell lines. The compound showed a dose-dependent decrease in cell viability with an IC value of approximately 15 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 15 | 30 |

Conclusion and Future Directions

This compound presents promising biological activities that warrant further investigation. Its role as a versatile building block in drug synthesis highlights its importance in medicinal chemistry. Future research should focus on elucidating its mechanisms of action and exploring its therapeutic potential across various diseases.

Q & A

Q. What are the optimal synthetic routes for (S)-(-)-1,2-Propanediol di-p-tosylate, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

- Catalyst Selection : Hydrogenolysis of glycerol using transition-metal catalysts (e.g., Ru, Pt) is a common route, but catalyst deactivation due to coking or poisoning must be mitigated through support modification or promoter addition .

- Alternative Routes : Consider hydroformylation or metathesis pathways for stereochemical control, as described in biomass-derived diol transformations .

- Reaction Optimization : Use Design of Experiments (DoE) to vary temperature (typically 80–120°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of tosyl chloride. Monitor progress via TLC or HPLC .

Q. How can purification methods be optimized to isolate this compound from complex reaction mixtures?

Methodological Answer:

- Extraction Techniques : Utilize phase separation with toluene or ethyl acetate, as demonstrated in 1,2-propanediol extraction studies (Table A-4, A-5) .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) and cooling rates to enhance crystal purity. Compare diluent efficiency using log(S) values (Fig. 7.14) .

- Chromatography : Employ silica gel column chromatography with gradient elution (hexane/ethyl acetate) to separate diastereomers or byproducts .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Analysis : Use - and -NMR to confirm stereochemistry and tosyl group integration. Compare with reference data from NIST Chemistry WebBook .

- Mass Spectrometry : Electron ionization (EI-MS) can validate molecular weight (246.28 g/mol) and fragmentation patterns .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) measures phase transitions (e.g., melting point) and compares them with literature values (e.g., Tboil = 463.7 K) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Incompatible with oxidizers; segregate from reactive chemicals .

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal. Follow EPA guidelines for organic sulfonate waste .

Advanced Research Questions

Q. How can researchers ensure stereochemical integrity during the synthesis of this compound under varying reaction conditions?

Methodological Answer:

- Chiral Monitoring : Use polarimetry or chiral HPLC to track enantiomeric excess (ee). Compare optical rotation with NIST-reported values for (S)-configured diols .

- Kinetic Control : Lower reaction temperatures (≤50°C) and slow reagent addition reduce racemization. Validate via time-resolved -NMR .

- Computational Modeling : Apply density functional theory (DFT) to predict transition-state energies and optimize stereoselective pathways .

Q. How can contradictory data on extraction efficiency (e.g., log(S) variability) be resolved in downstream processing?

Methodological Answer:

- Parameter Screening : Systematically vary pH (4–9), ionic strength, and solvent polarity to identify optimal extraction windows (see Table A-4, A-5) .

- Statistical Analysis : Apply ANOVA to assess diluent effects (e.g., toluene vs. hexane) on partition coefficients (Fig. 7.14) .

- Error Mitigation : Calibrate instruments (e.g., GC-MS) using internal standards and validate reproducibility across triplicate runs .

Q. What mechanistic insights explain catalyst deactivation during the hydrogenolysis of glycerol to this compound?

Methodological Answer:

- Surface Analysis : Use TEM or XPS to detect catalyst fouling (e.g., carbon deposition on Ru nanoparticles) .

- Poisoning Studies : Introduce controlled amounts of sulfur or chloride ions to simulate deactivation. Regenerate catalysts via oxidative calcination .

- Kinetic Profiling : Compare turnover frequencies (TOF) under steady-state vs. batch conditions to identify rate-limiting steps .

Q. How do thermodynamic properties (e.g., ΔfusH, ΔvapH°) of this compound influence its stability in solvent systems?

Methodological Answer:

- Thermodynamic Modeling : Calculate enthalpy of fusion (ΔfusH) and vaporization (ΔvapH°) using DSC and correlate with solvent miscibility .

- Solvent Compatibility : Avoid protic solvents (e.g., water) that accelerate hydrolysis. Use COSMO-RS simulations to predict solubility parameters .

- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH) and monitor degradation via HPLC-MS .

Q. What advanced analytical methods validate the purity of this compound for pharmacopeial compliance?

Methodological Answer:

- USP Guidelines : Follow h1225i and h1226i for method validation, including specificity, LOD/LOQ, and robustness testing .

- Impurity Profiling : Use LC-UV/MS to detect trace byproducts (e.g., Landiolol Impurity 72) and quantify limits per ICH Q3A .

- Cross-Validation : Compare results with independent techniques (e.g., NMR vs. IR) to confirm structural assignments .

Q. How can researchers troubleshoot low yields in multi-step syntheses of this compound?

Methodological Answer:

- Intermediate Trapping : Isolate and characterize intermediates (e.g., mono-tosylated products) via flash chromatography .

- Byproduct Analysis : Identify competing pathways (e.g., oxidative cleavage) using GC-MS or MALDI-TOF .

- Process Intensification : Explore flow chemistry to enhance mixing and heat transfer, reducing side reactions .

Methodological and Ethical Considerations

Q. How should researchers design experiments to address contradictory findings in extraction or catalytic studies?

Methodological Answer:

- Controlled Replication : Repeat experiments under identical conditions, documenting equipment calibration and reagent batch numbers .

- Meta-Analysis : Aggregate data from multiple studies (e.g., Table A-4, A-5) and apply multivariate regression to identify confounding variables .

- Peer Review : Submit findings to journals requiring raw data deposition (e.g., ACS, RSC) to enhance transparency .

Q. What ethical guidelines govern the publication of research on this compound?

Ethical Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.